molecular formula C24H22N2O2S B12742601 10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- CAS No. 89516-35-8

10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)-

Cat. No.: B12742601
CAS No.: 89516-35-8
M. Wt: 402.5 g/mol
InChI Key: MBZNVOMAVQLQKF-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- is a derivative of phenothiazine, a tricyclic compound that has been widely studied for its diverse biological activities. Phenothiazine derivatives are known for their applications in pharmaceuticals, particularly as antipsychotic and antihistaminic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . Another method involves the alkylation of 2-acetylphenothiazine with methyl iodide and sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its potential use as an antipsychotic and antihistaminic agent.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to its antipsychotic effects. The compound’s antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes .

Properties

CAS No.

89516-35-8

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

1-(2-acetylphenothiazin-10-yl)-2-(2-phenylethylamino)ethanone

InChI

InChI=1S/C24H22N2O2S/c1-17(27)19-11-12-23-21(15-19)26(20-9-5-6-10-22(20)29-23)24(28)16-25-14-13-18-7-3-2-4-8-18/h2-12,15,25H,13-14,16H2,1H3

InChI Key

MBZNVOMAVQLQKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNCCC4=CC=CC=C4

Origin of Product

United States

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